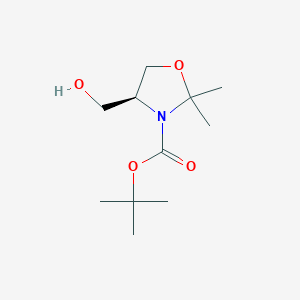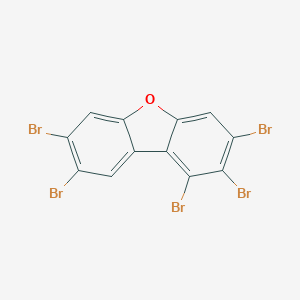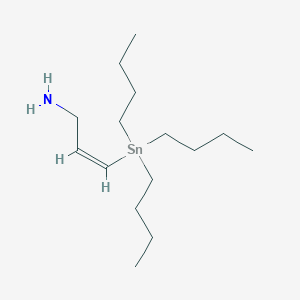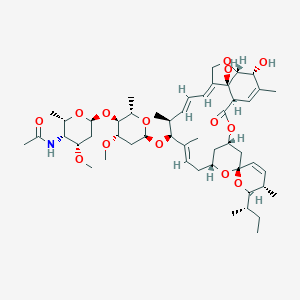
エプリノメクチン成分 B1a
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Eprinomectin B1a is a semi-synthetic compound belonging to the avermectin family. It is primarily used as an antiparasitic agent in veterinary medicine, particularly for the treatment and control of internal and external parasites in cattle and sheep . Eprinomectin is a mixture of two homologues: eprinomectin B1a (90%) and eprinomectin B1b (10%), which differ by a methylene group at the C25 position .
科学的研究の応用
Eprinomectin B1a has a wide range of scientific research applications:
作用機序
エプリノメクチン B1a は、寄生虫の神経系にあるグルタミン酸ゲート型塩化物チャネルに結合することで、その効果を発揮します . この結合は、塩化物イオン透過性の増加につながり、神経細胞の過分極化を引き起こし、その後寄生虫の麻痺と死をもたらします . この化合物は、γ-アミノ酪酸 (GABA) 受容体など、他の分子標的にも影響を与え、抗寄生虫活性を高めます .
類似化合物:
イベルメクチン: 同じ作用機序を持つ、広く使用されている抗寄生虫剤.
アバメクチン: 主に農業で使用される、アベルメクチンファミリーの別のメンバー.
ドラメクチン: 特定の寄生虫に対する効力が強化された、アベルメクチンの誘導体.
セラメクチン: ペットの寄生虫感染症の治療に使用されます.
ユニークさ: エプリノメクチン B1a は、泌乳動物における高い効力と安全性プロファイルが特徴であり、牛乳の休薬期間を設けることなく使用できます . これにより、牛乳の生産維持が重要な酪農業界で特に価値のあるものになります。
生化学分析
Biochemical Properties
Eprinomectin component B1a interacts with various biomolecules, primarily glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells . This interaction is key to its anthelmintic effects .
Cellular Effects
Eprinomectin component B1a has significant effects on various types of cells. In prostate cancer cells, it inhibits cell viability, colony formation, and migration capacities . It induces cell cycle arrest at the G0/G1 phase, apoptosis via the activation of different caspases, and autophagy through the increase in the generation of reactive oxygen species and endoplasmic reticulum stress .
Molecular Mechanism
The molecular mechanism of Eprinomectin component B1a involves binding to glutamate-gated chloride channels expressed on nematode neurons and pharyngeal muscle cells . This binding leads to its anthelmintic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Eprinomectin component B1a change over time. Following a single treatment, the highest mean plasma Eprinomectin (B1a component) level was observed 36 hours post-treatment, followed by a continuous decline until Day 21 .
Dosage Effects in Animal Models
In animal models, the effects of Eprinomectin component B1a vary with different dosages. The recommended dosage regimen is a single dose of 0.5 mg/kg body weight applied topically along the midline of the animal’s back . This dosage has been found to be highly efficacious against a broad range of ovine gastrointestinal nematodes and D. filaria lungworms .
Metabolic Pathways
It is known that it is a semi-synthetic analogue of avermectin B1a .
Transport and Distribution
It is known that it is applied topically and is a major component of the antiparasitic compound eprinomectin .
Subcellular Localization
Given its biochemical properties and interactions with glutamate-gated chloride channels, it is likely that it localizes to areas where these channels are present .
準備方法
Synthetic Routes and Reaction Conditions: Eprinomectin B1a is synthesized through the oxidation of the 4’'-hydroxy moiety of avermectin B1a, followed by reductive amination and acetylation . The process involves several steps, including the use of specific reagents and conditions to achieve the desired chemical transformations.
Industrial Production Methods: Industrial production of eprinomectin B1a typically involves large-scale fermentation processes using Streptomyces avermitilis, followed by chemical modifications to obtain the final product . The fermentation process is optimized to maximize the yield of the desired compound, and subsequent purification steps ensure the removal of impurities.
化学反応の分析
Types of Reactions: Eprinomectin B1a undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its synthesis and modification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reductive amination is performed using reducing agents like sodium borohydride.
Substitution: Acetylation is carried out using acetic anhydride or acetyl chloride.
Major Products: The major products formed from these reactions include eprinomectin B1a itself and its various metabolites, such as the 24a-hydroxymethyl metabolite and the N-deacetylated metabolite .
類似化合物との比較
Ivermectin: A widely used antiparasitic agent with a similar mechanism of action.
Abamectin: Another member of the avermectin family, used primarily in agriculture.
Doramectin: A derivative of avermectin with enhanced potency against certain parasites.
Selamectin: Used for the treatment of parasitic infections in pets.
Uniqueness: Eprinomectin B1a is unique due to its high efficacy and safety profile in lactating animals, allowing for its use without the need for a withdrawal period for milk . This makes it particularly valuable in the dairy industry, where maintaining milk production is crucial.
特性
CAS番号 |
133305-88-1 |
|---|---|
分子式 |
C50H75NO14 |
分子量 |
914.1 g/mol |
IUPAC名 |
N-[(2S,3R,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-butan-2-yl-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26?,27-,29-,31-,32-,35+,36-,37-,38-,39-,40-,41-,42+,43+,44-,45+,46-,47+,49+,50+/m0/s1 |
InChIキー |
ZKWQQXZUCOBISE-BTUYMBSXSA-N |
SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
異性体SMILES |
CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@@H]([C@@H](O7)C)NC(=O)C)OC)OC)\C)C |
正規SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |
外観 |
White solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


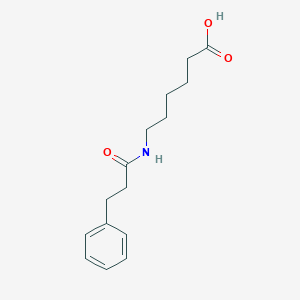
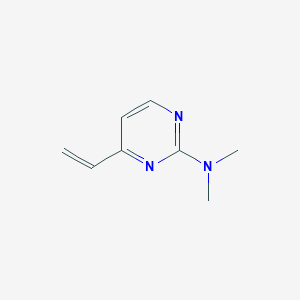




![1,1-Dimethylfuro[3,4-C]pyridine-3,4(1H,5H)-dione](/img/structure/B18234.png)
![2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol](/img/structure/B18236.png)
